3-Amino-L-alanine Hydrochloride: A Comprehensive Technical Guide
3-Amino-L-alanine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of 3-Amino-L-alanine hydrochloride, also known as L-2,3-diaminopropionic acid hydrochloride. This non-proteinogenic amino acid serves as a valuable building block in peptide synthesis and as a modulator of enzymatic activity, making it a compound of significant interest in biomedical research and drug development.
Core Chemical Properties
3-Amino-L-alanine hydrochloride is a white to off-white crystalline powder.[1] It is known to be hygroscopic and should be stored in a dry environment at room temperature.[1][2]
Physicochemical Data
The key physicochemical properties of 3-Amino-L-alanine hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₉ClN₂O₂ | [3] |
| Molecular Weight | 140.57 g/mol | [3] |
| CAS Number | 1482-97-9 | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 231-233 °C (with decomposition) | [1][4] |
| Boiling Point | 329.9 °C at 760 mmHg | [1] |
| Solubility | Slightly soluble in water and aqueous acid. The solubility of the DL-racemic mixture is reported as 28 mg/mL in water. | [1][5] |
| Optical Rotation | [α]20/D +24° (c=2, 0.5 M HCl) | [2] |
Acidity Constants (pKa)
| Ionizable Group | Predicted pKa (Free Acid) | Experimental pKa (Free Acid, α-NH₂) | Experimental pKa (in Peptide, β-NH₂ at 37°C) | Source(s) |
| α-Carboxyl | ~2.1 | - | - | [6][7] |
| α-Amino | - | 6.67 | - | [8] |
| β-Amino | ~9.57 | - | 7.49 - 7.94 | [6][7][8] |
Experimental Protocols
This section outlines detailed methodologies for the determination of key physicochemical properties of 3-Amino-L-alanine hydrochloride, adapted from standard procedures for amino acids.
Determination of Melting Point
Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid. For compounds that decompose, the temperature at which decomposition begins is noted.
Methodology (Capillary Method):
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Sample Preparation: A small amount of finely powdered, dry 3-Amino-L-alanine hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate of 10-20 °C per minute initially.
-
Within 20 °C of the expected melting point (231-233 °C), the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid phase has turned into a liquid, or at which decomposition (e.g., charring, gas evolution) is observed, is recorded as the completion of melting or the decomposition point.
-
The experiment is repeated at least twice to ensure reproducibility.
-
Determination of Aqueous Solubility
Principle: The equilibrium solubility is determined by agitating an excess of the solid compound in a solvent at a constant temperature until the solution is saturated, followed by quantification of the dissolved solute.
Methodology (Isothermal Shake-Flask Method):
-
Sample Preparation: An excess amount of 3-Amino-L-alanine hydrochloride is added to a known volume of deionized water in a sealed flask.
-
Equilibration: The flask is placed in a constant-temperature water bath (e.g., 25 °C) and agitated using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
Agitation is stopped, and the suspension is allowed to settle.
-
Aliquots of the supernatant are carefully withdrawn using a filtered syringe to remove any undissolved solids.
-
The concentration of the dissolved 3-Amino-L-alanine hydrochloride in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) or by a colorimetric assay (e.g., ninhydrin method) after appropriate dilution.
-
The solubility is expressed in grams per 100 mL or moles per liter.
-
Determination of pKa by Potentiometric Titration
Principle: The pKa values are determined by titrating a solution of the amino acid with a strong acid and a strong base while monitoring the pH. The pKa corresponds to the pH at the midpoint of each buffering region on the titration curve.
Methodology:
-
Solution Preparation: A solution of 3-Amino-L-alanine hydrochloride of known concentration (e.g., 0.1 M) is prepared in deionized water.
-
Apparatus: A calibrated pH meter with a combination electrode, a magnetic stirrer, and a burette are used.
-
Titration Procedure:
-
A known volume of the amino acid solution is placed in a beaker with a magnetic stir bar.
-
The initial pH of the solution is recorded.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
The pH is recorded after each addition, allowing the reading to stabilize.
-
The titration is continued until the pH has risen significantly (e.g., to pH 12).
-
A separate, identical sample of the amino acid solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the carboxyl group, continuing until the pH is low (e.g., pH 2).
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the equivalents of base or acid added.
-
The equivalence points (steepest parts of the curve) are identified.
-
The pKa values are determined from the pH at the half-equivalence points (the flattest parts of the curve, or buffering regions).
-
Biological Activity and Signaling Pathways
3-Amino-L-alanine, also known as L-2,3-diaminopropionic acid (L-DAPA), is a non-proteinogenic amino acid that serves as a precursor for the biosynthesis of various secondary metabolites in bacteria and plants, including antibiotics and siderophores.[2][9] In some bacteria, the accumulation of L-DAPA can lead to metabolic stress by inhibiting pathways such as proline and coenzyme A biosynthesis.[2]
Of particular interest to drug development professionals is the role of 3-Amino-L-alanine as a competitive inhibitor of cystathionase (also known as cystathionine γ-lyase or CSE).[3] CSE is a key enzyme in the transsulfuration pathway, which is responsible for the production of cysteine and the gaseous signaling molecule, hydrogen sulfide (H₂S) .[9][10] H₂S is now recognized as a critical gasotransmitter involved in a multitude of physiological processes, including vasodilation, neuromodulation, and cytoprotection.[9][10]
The inhibition of CSE by compounds like 3-Amino-L-alanine hydrochloride can therefore modulate H₂S-mediated signaling pathways. The CSE/H₂S pathway has been shown to influence several downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which are central to cell proliferation, survival, and inflammation.[11]
Cystathionase (CSE)/H₂S Signaling Pathway
The following diagram illustrates the central role of CSE in producing H₂S and the subsequent modulation of downstream signaling pathways. Inhibition of CSE by 3-Amino-L-alanine hydrochloride would block the production of H₂S and consequently affect these pathways.
Conclusion
3-Amino-L-alanine hydrochloride is a versatile chemical entity with well-defined physicochemical properties and significant biological activity. Its ability to competitively inhibit cystathionase and thereby modulate the production of the gasotransmitter hydrogen sulfide makes it a valuable tool for studying the intricate roles of the CSE/H₂S signaling pathway in health and disease. This guide provides a foundational resource for researchers and drug development professionals working with this compound, offering both core data and detailed experimental protocols to facilitate further investigation and application.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NP-MRD: Showing NP-Card for 2,3-Diaminopropionic acid (NP0000519) [np-mrd.org]
- 6. Showing Compound 2,3-Diaminopropionic acid (FDB022790) - FooDB [foodb.ca]
- 7. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of cystathionine gamma-lyase/H₂S system and its pathological implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cardioprotective insight of the cystathionine γ-lyase/hydrogen sulfide pathway - Huang et al 2015c - Scipedia [scipedia.com]
- 10. Role of the cystathionine γ lyase/hydrogen sul... - Pergamos [pergamos.lib.uoa.gr]
- 11. Hydrogen sulfide (H2S)/cystathionine γ-lyase (CSE) pathway contributes to the proliferation of hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
